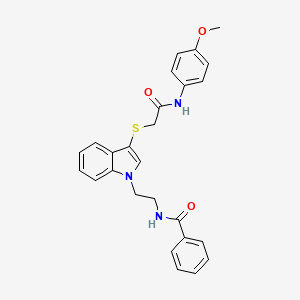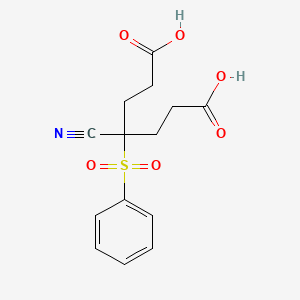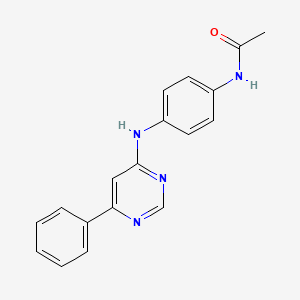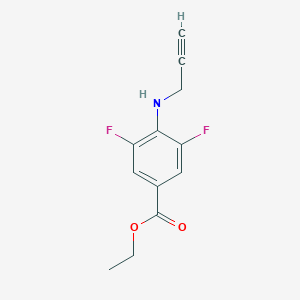
N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include its IUPAC name and other names it’s known by .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired molecule. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Synthesis of Benzamides
Benzamides, including the compound , can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation . This method is reported to be green, rapid, mild, and highly efficient . Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Pharmaceutical Applications
Many drug molecules prepared by pharmaceutical companies are attached to an amide group . Amides are in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .
Industrial Applications
Amide compounds are also widely used in industries such as paper, plastic, and rubber . They are also used as an intermediate product in the synthesis of therapeutic agents .
Antiplatelet Activity
Amide derivatives also show antiplatelet activity . This could potentially be an area of research for the compound .
Antitrypanosomal Activity
Some compounds similar to the one have shown quite good antitrypanosomal activity . These compounds could potentially be used in the treatment of sleeping sickness, a disease caused by protozoa of the genus Trypanosoma .
Antiplasmodial Activity
Some compounds similar to the one have shown excellent antiplasmodial activity . These compounds could potentially be used in the treatment of malaria, a disease caused by Plasmodium falciparum .
作用機序
Target of Action
It’s known that many indole derivatives interact with various receptors and enzymes in the body
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The presence of a methoxyanilino group and a sulfanylindol group in the compound suggests potential interactions with proteins or enzymes that recognize these structural motifs.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways influenced by this compound would depend on its specific targets and mode of action.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels, depending on its specific targets and mode of action.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-32-21-13-11-20(12-14-21)28-25(30)18-33-24-17-29(23-10-6-5-9-22(23)24)16-15-27-26(31)19-7-3-2-4-8-19/h2-14,17H,15-16,18H2,1H3,(H,27,31)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMIAVPLRUPVKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2376388.png)
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2376390.png)
![1'-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2376391.png)
![Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate](/img/structure/B2376394.png)


![5-(2,5-Dimethylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2376399.png)
![3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2376400.png)


![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/no-structure.png)

![6-[(2-Methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2376409.png)